Methyl 11-[dichloro(methyl)silyl]undecanoate
Overview
Description
Methyl 11-[dichloro(methyl)silyl]undecanoate: is an organosilicon compound with the molecular formula C13H26Cl2O2Si. This compound is characterized by the presence of a dichloromethylsilyl group attached to an undecanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-[dichloro(methyl)silyl]undecanoate typically involves the reaction of undecanoic acid with dichloromethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloromethylsilane. The esterification process is facilitated by the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 11-[dichloro(methyl)silyl]undecanoate undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the dichloromethylsilyl group can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed:
Substitution Reactions: Products include silyl ethers, silyl amines, and silyl thioethers.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes and other silicon-containing compounds.
Scientific Research Applications
Methyl 11-[dichloro(methyl)silyl]undecanoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during chemical reactions.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of Methyl 11-[dichloro(methyl)silyl]undecanoate involves the interaction of the dichloromethylsilyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for modifying the properties of organic molecules. The pathways involved include nucleophilic substitution and hydrolysis, which lead to the formation of stable silyl derivatives .
Comparison with Similar Compounds
Methyl 11-[trimethylsilyl]undecanoate: Contains a trimethylsilyl group instead of a dichloromethylsilyl group.
Methyl 11-[dimethylsilyl]undecanoate: Contains a dimethylsilyl group.
Methyl 11-[triethoxysilyl]undecanoate: Contains a triethoxysilyl group.
Uniqueness: Methyl 11-[dichloro(methyl)silyl]undecanoate is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
IUPAC Name |
methyl 11-[dichloro(methyl)silyl]undecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Cl2O2Si/c1-17-13(16)11-9-7-5-3-4-6-8-10-12-18(2,14)15/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFZXLJQTXHVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968439 | |
Record name | Methyl 11-[dichloro(methyl)silyl]undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53667-62-2 | |
Record name | Undecanoic acid, 11-(dichloromethylsilyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53667-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 11-(dichloromethylsilyl)undecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053667622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 11-[dichloro(methyl)silyl]undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 11-(dichloromethylsilyl)undecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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